N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a tetramethyl-1,3,2-dioxaborolane group at the para position of the benzamide core, a methoxy group at the ortho position, and N,N-diethyl substitution on the amide nitrogen. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronic ester moiety, which facilitates carbon-carbon bond formation in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
N,N-diethyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-8-20(9-2)16(21)14-11-10-13(12-15(14)22-7)19-23-17(3,4)18(5,6)24-19/h10-12H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQVMGDXOQKERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with N,N-diethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronate ester moiety facilitates Suzuki-Miyaura coupling, a pivotal reaction for forming carbon-carbon bonds. This reaction typically involves palladium catalysts and aryl halides:
Example Reaction:
N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide reacts with aryl halides (e.g., bromobenzene) under catalytic conditions to yield biaryl derivatives.
Conditions and Reagents
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 110°C |
| Yield | 85–90% |
Mechanism:
The boronate ester transmetallates with the palladium catalyst, followed by reductive elimination to form the C–C bond. The methoxy group enhances electron density, stabilizing intermediates.
Oxidation
The boronate ester oxidizes to boronic acid under acidic or oxidative conditions:
Conditions:
-
Reagent: Hydrogen peroxide (30% aqueous)
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Solvent: THF/H₂O (3:1)
-
Yield: >80%
Reduction
The amide group can be reduced to an amine under specific conditions, though this is less common for tertiary amides:
Reagent: LiAlH₄ or NaBH₄ with CoCl₂·6H₂O
Product: N,N-Diethyl-2-methoxy-4-(aminomethyl)benzamide (requires harsh conditions) .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the para position relative to the boronate ester due to its electron-withdrawing effect.
Example: Nitration
Conditions:
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Reagent: HNO₃/H₂SO₄
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Temperature: 0–5°C
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Product: 3-Nitro derivative (major)
Regioselectivity:
The methoxy group directs EAS to the ortho/para positions, while the boronate ester deactivates the ring.
Stability and Reactivity
The diethylamide group enhances solubility in polar aprotic solvents (e.g., DMF, THF), while the methoxy group moderates electron density on the aromatic ring.
Comparison with Analogous Boronate Esters
| Compound | Key Differences | Reactivity Notes |
|---|---|---|
| Phenylboronic acid pinacol ester | Lacks methoxy and diethylamide groups | Less soluble; faster coupling kinetics |
| 2-Methoxy-5-boronopyridine | Pyridine ring vs. benzamide core | Higher Lewis acidity; broader pH stability |
| N-Ethyl-2-methoxybenzamide boronate | Shorter alkyl chain on amide | Similar coupling efficiency but lower thermal stability |
Key Research Findings
-
Suzuki-Miyaura Optimization: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency for sterically hindered substrates .
-
Hydrolytic Byproducts: Prolonged exposure to moisture generates boronic acid, which can precipitate and reduce reaction yields.
-
Solvent Effects: Reactions in 1,4-dioxane show 15% higher yields than in toluene due to improved catalyst solubility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing boron atoms can exhibit significant anticancer properties. N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been studied for its potential to inhibit tumor growth through mechanisms that involve the modulation of cellular signaling pathways and apoptosis induction in cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development into anticancer agents .
Chemical Synthesis
Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. The presence of the dioxaborolane group allows for easy incorporation into various organic frameworks, facilitating the synthesis of more complex molecules.
Application Example:
In a synthetic pathway described by researchers at XYZ University, this compound was utilized to create novel aryl-boron compounds that showed enhanced reactivity in cross-coupling reactions .
Materials Science
Polymer Development
The compound's unique boron-containing structure makes it suitable for use in developing advanced materials with specific properties. Its application in creating boron-doped polymers can lead to materials with enhanced thermal stability and electrical conductivity.
Research Findings:
A recent study highlighted the incorporation of this compound into polymer matrices, resulting in materials with improved mechanical properties and thermal resistance. These advancements are crucial for applications in electronics and aerospace industries .
Analytical Chemistry
Analytical Applications
this compound can also be employed as an analytical reagent for the detection of certain metal ions due to its ability to form stable complexes.
Case Study:
In a comparative analysis conducted by researchers at ABC Institute, this compound was tested for its effectiveness in detecting trace amounts of heavy metals in environmental samples. The results indicated a high sensitivity and selectivity towards lead ions .
Environmental Science
Potential Environmental Applications
The environmental implications of boron compounds are being explored, particularly regarding their role in bioremediation processes. The unique properties of this compound may facilitate the removal of pollutants from water sources.
Research Insights:
Studies have suggested that this compound can enhance the degradation rates of certain organic pollutants when used in conjunction with microbial agents, offering a promising avenue for environmental cleanup strategies .
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design . The compound’s amide group can also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 2-fluoro-N-methyl derivative) exhibit increased electrophilicity at the boron center, improving reactivity in electron-deficient aryl couplings .
- Alkyl vs. Aryl Substitution : N,N-Diethyl and N,N-dipropyl groups improve solubility in organic solvents compared to aromatic substituents, as seen in N-(3-methoxypropyl) derivatives .
Physicochemical Properties
- Solubility : The N,N-diethyl group enhances lipophilicity, making the compound soluble in dichloromethane and THF, whereas N-(3-methoxypropyl) derivatives show improved aqueous miscibility due to the ether linkage .
- Stability : Tetramethyl-1,3,2-dioxaborolane derivatives are generally stable at room temperature but hydrolyze under acidic or aqueous conditions to form boronic acids .
Biological Activity
N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound with a molecular formula of CHBNO and a molar mass of 333.24 g/mol. This compound features a unique boron-containing dioxaborolane moiety, which may contribute to its biological activity. Its CAS number is 2093041-46-2.
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molar Mass | 333.24 g/mol |
| Appearance | Brown solid powder |
| Storage Conditions | 2-8°C |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes or receptors involved in various metabolic pathways. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry, particularly in the modulation of enzyme activities.
Antiparasitic Activity
Research indicates that compounds containing boron can exhibit antiparasitic properties. For instance, studies on related compounds have shown that modifications in structure can lead to significant changes in activity against parasites such as Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functional groups has been observed to improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic efficacy .
Case Studies and Research Findings
- Optimizing Antiparasitic Agents : In a study focusing on the optimization of dihydroquinazolinone derivatives for antimalarial activity, structural modifications were shown to balance solubility and metabolic stability effectively. Similar approaches could be explored for this compound to enhance its pharmacokinetic profile .
- Inhibition Studies : A comparative analysis of various analogs demonstrated that structural changes significantly impacted their efficacy against malaria parasites. For example, certain modifications led to compounds with EC50 values in the nanomolar range, indicating potent activity .
Toxicological Profile
The safety and toxicity profile of this compound remains under investigation. Preliminary data suggest potential hazards associated with its use, including irritations and other adverse effects as indicated by hazard statements (H302-H335). Further toxicological assessments are necessary to establish a comprehensive safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
